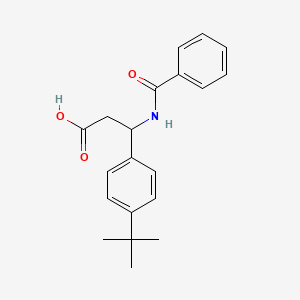
3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid
Overview
Description
3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid, also known as BPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BPPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The exact mechanism of action of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid is not fully understood. However, it is believed that 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in inflammation. 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has also been shown to have analgesic and antipyretic effects. Additionally, 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has been shown to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid is its potential applications in the treatment of inflammatory diseases. 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has also been shown to have analgesic and antipyretic effects, which makes it a potential candidate for the treatment of pain and fever. However, one limitation of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid is its low yield during the synthesis process. The yield of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid is typically around 50%, which makes it difficult to produce large quantities of the compound.
Future Directions
There are several future directions for research on 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid. One potential direction is to investigate the potential applications of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid in the treatment of other diseases, such as cancer. 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has been shown to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases. Another potential direction is to investigate the mechanism of action of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid in more detail. Understanding the exact mechanism of action of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid may lead to the development of more effective drugs based on the compound.
Scientific Research Applications
3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has also been shown to have analgesic and antipyretic effects, which makes it a potential candidate for the treatment of pain and fever.
properties
IUPAC Name |
3-benzamido-3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)16-11-9-14(10-12-16)17(13-18(22)23)21-19(24)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCQHVKJSXVXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-benzoylamino-3-(4-tert-butylphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302729.png)
![7-(2,3-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4302735.png)
![1-phenyl-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4302742.png)
![2,2'-[ethane-1,2-diylbis(1H-tetrazole-1,5-diylthio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide}](/img/structure/B4302749.png)
![isopropyl 4-chloro-3-({[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B4302750.png)
![N-(4-ethoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B4302757.png)
![3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4302770.png)

![3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B4302785.png)
![octahydro-2H-quinolizin-1-ylmethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4302793.png)
![ethyl 2-{[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4302801.png)

![ethyl 4-methyl-2-{[2,2,2-trifluoro-1-(2-furoylamino)-1-(methoxycarbonyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4302827.png)